Methyl 2-([1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
Alpha-Methylbiphenyl-4-acetic acid methyl ester is an organic compound with the chemical formula C16H16O2 It is a derivative of biphenyl, where a methyl group is attached to the alpha position of the biphenyl ring, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-([1,1'-biphenyl]-4-yl)propanoate typically involves the esterification of alpha-Methylbiphenyl-4-acetic acid with methanol. This can be achieved through the Fischer esterification process, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion .
Types of Reactions:
Oxidation: Alpha-Methylbiphenyl-4-acetic acid methyl ester can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylbiphenyl-4-acetic acid.
Reduction: Alpha-Methylbiphenyl-4-acetic alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Alpha-Methylbiphenyl-4-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-([1,1'-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with its target. The biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
- Biphenyl-4-acetic acid methyl ester
- Alpha-Methylbiphenyl-4-acetic acid
- Biphenyl-4-acetic acid
Comparison: Alpha-Methylbiphenyl-4-acetic acid methyl ester is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. Compared to biphenyl-4-acetic acid methyl ester, the alpha-methyl group provides steric hindrance, potentially affecting the compound’s binding affinity and selectivity. Additionally, the ester group allows for easier modification and derivatization compared to the free acid .
Properties
CAS No. |
74647-99-7 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
SVAIHUDRBSNKFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Synonyms |
α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; Methyl α-(4-biphenylyl)propionate |
Origin of Product |
United States |
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